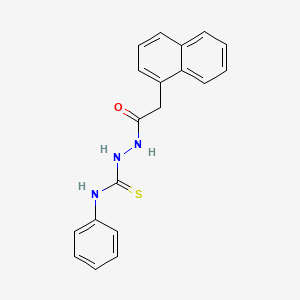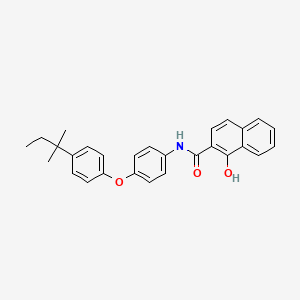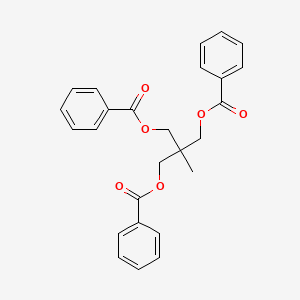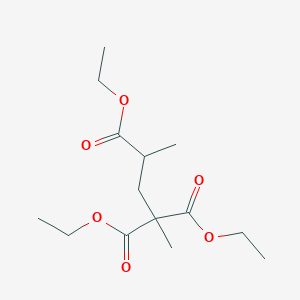
4-Chlorophenyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl phenylcarbamate is an organic compound with the molecular formula C13H10ClNO2. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a 4-chlorophenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl phenylcarbamate can be synthesized through the reaction of 4-chlorophenyl isocyanate with phenol. The reaction typically occurs in a homogeneous solution system, where the isocyanate reacts with the hydroxyl group of phenol to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is often catalyzed by a base such as triethylamine to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenyl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield phenol and 4-chlorophenylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield a substituted carbamate.
Hydrolysis: The major products are phenol and 4-chlorophenylamine.
Aplicaciones Científicas De Investigación
4-Chlorophenyl phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl phenylcarbamate involves its interaction with enzymes, particularly cholinesterases. It inhibits these enzymes by binding to their active sites, preventing the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .
Comparación Con Compuestos Similares
Phenylcarbamate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Nitrophenyl phenylcarbamate: Contains a nitro group instead of a chlorine atom, which can alter its reactivity and applications.
Uniqueness: 4-Chlorophenyl phenylcarbamate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its inhibitory effects on enzymes compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
16323-15-2 |
|---|---|
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-8-12(9-7-10)17-13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Clave InChI |
LKLGOVKMZSSNCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)

![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11963909.png)



![2-[2-(2-Bromo-3-methylbutanamido)acetamido]acetic acid](/img/structure/B11963934.png)




